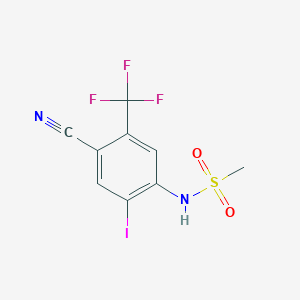
N-(4-氰基-2-碘-5-(三氟甲基)苯基)甲磺酰胺
概述
描述
科学研究应用
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein interactions.
作用机制
Target of Action
The primary targets of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide are currently unknown. This compound is a unique chemical provided to early discovery researchers .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects .
准备方法
The synthesis of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
化学反应分析
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
相似化合物的比较
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide can be compared to other similar compounds, such as:
4-Cyano-2-iodo-N-methylsulfonyl-5-(trifluoromethyl)aniline: Shares similar structural features but differs in the substitution pattern on the aromatic ring.
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a pyridine ring and additional functional groups, leading to different reactivity and applications.
(2Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-2-propenamide:
These comparisons highlight the uniqueness of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide in terms of its structural features and reactivity, making it a valuable compound in various scientific and industrial applications.
生物活性
N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound with potential applications in biological research and drug development. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and an iodinated phenyl moiety, suggests interesting biological properties that warrant detailed investigation.
- Molecular Formula : CHFI NOS
- Molecular Weight : 390.12 g/mol
- CAS Number : 868692-62-0
The compound's structure is depicted below:
| Component | Description |
|---|---|
| IUPAC Name | N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide |
| InChI Key | ZYCQEKLESGZXKU-UHFFFAOYSA-N |
The specific biological targets and mechanisms of action for N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide remain largely unexplored. However, its structural characteristics suggest potential interactions with various biochemical pathways, particularly in enzyme inhibition and protein interactions.
Potential Targets
While direct targets are not well-documented, compounds with similar structures have shown activity against:
- Enzymes involved in metabolic pathways.
- Protein-protein interactions critical for cellular signaling.
Biological Activity
Recent studies have begun to characterize the biological activity of this compound. Notably, it has been evaluated for its potential in inhibiting certain biological processes, including:
- Enzyme Inhibition : Preliminary assays indicate that the compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors or enzymes.
Case Studies
- Inhibition of Transthyretin Amyloid Fibril Formation :
- Screening Assays for Type III Secretion Systems :
Synthesis and Preparation Methods
The synthesis of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Substitution Reactions : The iodo group can be replaced by various nucleophiles.
- Oxidation and Reduction : The compound can undergo redox reactions, affecting its reactivity.
Common reagents include strong acids or bases and palladium catalysts for cross-coupling reactions.
属性
IUPAC Name |
N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCQEKLESGZXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610672 | |
| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868692-62-0 | |
| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














